Fructo-oligosaccharides are primarily derived from natural sources such as inulin, which is found in plants like chicory and garlic. They can be classified as non-digestible carbohydrates that serve as food for beneficial gut bacteria. Fructo-oligosaccharide DP8 falls under the broader category of oligosaccharides, which are short chains of monosaccharides linked by glycosidic bonds.
The synthesis of fructo-oligosaccharide DP8 can be achieved through enzymatic processes such as transfructosylation and hydrolysis of inulin. The most common industrial method involves the transfructosylation of sucrose using specific enzymes like β-fructosyltransferases and β-fructofuranosidases. This process allows for the transfer of fructosyl moieties to an acceptor molecule other than water, typically sucrose itself.
Fructo-oligosaccharide DP8 has the molecular formula and a molecular weight of approximately 1315.14 g/mol. The structure consists mainly of fructose units linked by β-(2→1) glycosidic bonds, which contribute to its functional properties. The specific glycan structure can be represented as:
This indicates that the molecule comprises a linear chain with branching points that enhance its solubility and prebiotic effects .
Fructo-oligosaccharide DP8 participates in various chemical reactions typical for carbohydrates, including hydrolysis and transglycosylation. In aqueous solutions, it can undergo hydrolysis under acidic or enzymatic conditions, breaking down into shorter oligosaccharides or monosaccharides. Additionally, it can act as a substrate for other enzymes involved in carbohydrate metabolism.
The mechanism by which fructo-oligosaccharide DP8 exerts its prebiotic effects involves selective fermentation by beneficial gut bacteria such as bifidobacteria and lactobacilli. Upon consumption, it reaches the colon where it is fermented, leading to:
This process highlights its role as a functional food ingredient that supports digestive health .
Fructo-oligosaccharide DP8 exhibits several notable physical and chemical properties:
These properties make it an effective ingredient in food products aimed at enhancing dietary fiber content without significantly altering taste or texture .
Fructo-oligosaccharide DP8 has diverse applications across several fields:
Industrial-scale production of DP8/GF7 relies on microbial fructosyltransferases (FTases) that catalyze transfructosylation reactions. These enzymes transfer fructosyl residues from donor molecules (e.g., sucrose) to acceptor substrates (e.g., nascent FOS chains), elongating the fructose backbone while preserving β(2→1) linkages [4] [9]. Key enzymatic systems include:
Recent mutagenesis advances enhance DP8/GF7 specificity. For example, substituting Val242 with glutamic acid (V242E) in A. oryzae FTase increases transfructosylation efficiency by 38%, favoring chain elongation over hydrolysis [4].
Enzyme Source | Optimal pH | Temperature (°C) | Transfructosylation Efficiency (%) | |
---|---|---|---|---|
Aspergillus oryzae | 5.5 | 55 | 72 | |
Lactobacillus gasseri | 5.2 | 37 | 68 | |
Bacillus subtilis | 6.0 | 60 | 65 | [4] |
Fine-tuning substrate composition is critical for maximizing DP8/GF7 yield and minimizing byproducts:
Immobilized enzyme reactors further improve process economics. Carrier-bound FTases exhibit >80% activity retention over 15 operational cycles, reducing production costs by 30% [5].
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